Methyl 3,4-dimethyldocosanoate
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Overview
Description
Methyl 3,4-dimethyldocosanoate is an organic compound belonging to the class of long-chain fatty acid esters It is characterized by a 22-carbon chain with methyl groups at the 3rd and 4th positions and an ester functional group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dimethyldocosanoate can be synthesized through several methods. One common approach involves the reduction of corresponding keto-esters followed by esterification. Another method includes the Reformatsky reaction between appropriate aldehydes and ethyl α-bromopropionate . The resulting intermediates are then subjected to further reactions to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to enhance reaction rates and yields. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethyldocosanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,4-dimethyldocosanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 3,4-dimethyldocosanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2-methyldocosanoate
- Methyl 3-hydroxy-2,4-dimethyldocosanoate
- Methylisothiazolinone
Uniqueness
Methyl 3,4-dimethyldocosanoate is unique due to its specific methyl substitutions at the 3rd and 4th positions, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
55373-97-2 |
---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
methyl 3,4-dimethyldocosanoate |
InChI |
InChI=1S/C25H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(2)24(3)22-25(26)27-4/h23-24H,5-22H2,1-4H3 |
InChI Key |
UDTWLMIYDSWCCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C(C)CC(=O)OC |
Origin of Product |
United States |
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